Butene, chloro-2-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

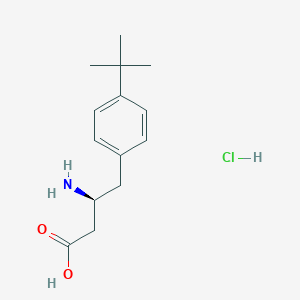

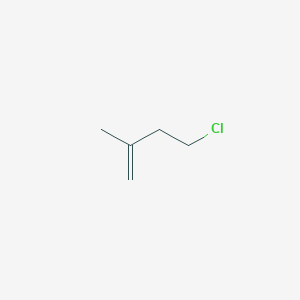

“Butene, chloro-2-methyl-” also known as “2-Butene, 1-chloro-2-methyl-” is a halogenated organic compound . It has the molecular formula C5H9Cl and a molecular weight of 104.578 .

Synthesis Analysis

The synthesis of “Butene, chloro-2-methyl-” can be achieved by employing 2-methylbutanol as the starting reagent . The Grignard reagent derived from this compound may be employed for the preparation of partially optically active (-)-alkylphenylcarbinols .

Molecular Structure Analysis

The molecular structure of “Butene, chloro-2-methyl-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Chemical Reactions Analysis

The reactions of “Butene, chloro-2-methyl-” with Cl in N2 at 700 Torr are meso-2,3-dichlorobutane (47%), dl-2,3-dichlorobutane (18%), 3-chloro-1-butene (13%), cis-1-chloro-2-butene (13%), trans-1-chloro-2-butene (2%), and trans-2-butene (8%) . The yields of these products depend on the total pressure .

Physical And Chemical Properties Analysis

“Butene, chloro-2-methyl-” has a molecular weight of 104.578 . It has the IUPAC Standard InChI: InChI=1S/C5H9Cl/c1-3-5(2)4-6/h3H,4H2,1-2H3/b5-3+ .

Aplicaciones Científicas De Investigación

Synthesis of Geraniol

“Butene, chloro-2-methyl-” is used in the synthesis of geraniol . Geraniol is a monoterpenoid and an alcohol that is used in the flavor and fragrance industry due to its sweet, rose-like aroma. It is also used in the production of essential oils and in the pharmaceutical industry.

Alkylating Agent

This compound serves as an alkylating agent . Alkylating agents are widely used in chemistry due to their ability to replace a hydrogen atom of an organic compound with an alkyl group, thereby forming a new compound. This property is utilized in various chemical reactions and processes.

Reagent in Hyperforin

“Butene, chloro-2-methyl-” is used as a reagent in the production of hyperforin . Hyperforin is a phytochemical produced by certain plants, including St. John’s wort. It has antidepressant and anti-inflammatory properties and is used in herbal medicine.

Antibiotic Properties

This compound has been found to inhibit the growth of tumor cells . This suggests potential applications in cancer research and treatment, although further studies are needed to fully understand and utilize this property.

Atmospheric Reactions

“Butene, chloro-2-methyl-” is involved in atmospheric reactions . Understanding these reactions is crucial for modeling atmospheric chemistry and predicting air quality and climate change.

Chemical Structure Studies

The compound’s chemical structure has been studied and documented . This information is valuable for researchers and scientists working in various fields, including chemistry, pharmacology, and materials science.

Mecanismo De Acción

Mode of Action

It can be inferred that, like other organic compounds, it may undergo various chemical reactions such as electrophilic addition or elimination reactions .

Biochemical Pathways

It’s worth noting that organic compounds like this can participate in a variety of biochemical reactions, potentially affecting multiple pathways .

Safety and Hazards

“Butene, chloro-2-methyl-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Relevant Papers

Several papers have been published on “Butene, chloro-2-methyl-”. For instance, a paper titled “Kinetics, Products, and Stereochemistry of the Reaction of Chlorine Atoms with cis- and trans-2-Butene” discusses the reactions of Cl atoms with cis- and trans-2-butene . Another paper titled “Allylic Rearrangement in the Reactions of 1-Chloro-3-methyl-2-butene; an Attempt at Total Synthesis of Geraniol” discusses the allylic rearrangement in the reactions of 1-Chloro-3-methyl-2-butene .

Propiedades

IUPAC Name |

4-chloro-2-methylbut-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-5(2)3-4-6/h1,3-4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMPVUDVTHHFDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218206 |

Source

|

| Record name | Butene, chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68012-28-2 |

Source

|

| Record name | Butene, chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068012282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butene, chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.